N-(3-iodophenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(3-iodophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADBTXXTJOKNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
3-Nitrobenzoic acid (5.0 g, 30 mmol) is refluxed with excess thionyl chloride (SOCl₂, 15 mL) at 75°C for 3 hours. The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material. Excess SOCl₂ is removed under reduced pressure, yielding 3-nitrobenzoyl chloride as a pale-yellow solid (4.8 g, 89% yield).
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 3-Nitrobenzoic acid |
| Reagent | Thionyl chloride (SOCl₂) |
| Temperature | 75°C |
| Reaction Time | 3 hours |
| Yield | 89% |
Amidation of 3-Nitrobenzoyl Chloride with 3-Iodoaniline
The core synthesis involves reacting 3-nitrobenzoyl chloride with 3-iodoaniline to form the target compound.
Standard Amidation Procedure
Equimolar quantities of 3-nitrobenzoyl chloride (2.0 g, 10.8 mmol) and 3-iodoaniline (2.36 g, 10.8 mmol) are dissolved in anhydrous chloroform (50 mL). The mixture is refluxed at 75°C for 1 hour, with reaction progress tracked via TLC. Post-reaction, the solution is cooled and sequentially washed with:
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5% sodium bicarbonate (NaHCO₃) to remove unreacted acyl chloride,
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2N hydrochloric acid (HCl) to eliminate excess aniline,
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Deionized water and brine for neutralization.
The organic layer is dried over sodium sulfate (Na₂SO₄), and the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from tetrahydrofuran (THF), yielding this compound as a crystalline solid (3.4 g, 82% yield).
Optimization Insights:
-
Solvent Choice: Chloroform is preferred for its high solubility of aromatic acyl chlorides and anilines, facilitating efficient mixing.
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Temperature Control: Reflux at 75°C balances reaction rate and minimizes side reactions like hydrolysis.
Alternative Synthesis via Anhydrous Ammonia Gas
A patented method for analogous compounds employs anhydrous ammonia gas for amidation, offering a solvent-efficient pathway.
Protocol Adaptation
3-Nitrobenzoic acid methyl ester (2.0 g, 10.2 mmol) is dissolved in methanol (80 mL) and cooled to −15°C. Anhydrous ammonia gas is bubbled into the solution until saturation, followed by stirring at 25°C for 72 hours. The solvent is evaporated, and the residue is crystallized from a hot methanol-water mixture (1:3.5 v/v), yielding the amide with >99.5% purity.
Advantages:
-
Eliminates toxic solvents (e.g., acetonitrile) used in prior methods.
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High purity confirmed via ¹H-NMR (no residual methanol peaks).
Characterization and Analytical Data
Spectral Analysis
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¹H-NMR (DMSO-d₆): δ 7.74 (br s, NH₂), 7.86 (dd, J = 8.5 Hz, Ar–H), 8.24 (d, J = 8.0 Hz, Ar–H), 8.70 (d, J = 2.5 Hz, Ar–H).
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¹³C-NMR (DMSO-d₆): δ 91.76 (C–I), 123.63–165.19 (aromatic and carbonyl carbons).
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 168°C (lit. 168°C) |
| Molecular Formula | C₁₃H₉IN₂O₃ |
| Molecular Weight | 382.15 g/mol |
| HPLC Purity | >99.5% |
Comparative Analysis of Methods
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions: N-(3-iodophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be displaced by nucleophiles such as thiolates or amines.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions:
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Reduction: Hydrogen gas, palladium catalysts, and solvents like ethanol.
Oxidation: Specific oxidizing agents and conditions would depend on the desired transformation.
Major Products:
Substitution: Products where the iodine atom is replaced by another functional group.
Reduction: Products where the nitro group is converted to an amine group.
Scientific Research Applications
Organic Synthesis
N-(3-Iodophenyl)-3-nitrobenzamide serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki and Sonogashira couplings to form more complex aromatic compounds. This property is crucial for developing new materials and pharmaceuticals .
- Substitution Reactions: The iodine atom can be replaced by other nucleophiles, making it useful for synthesizing various derivatives .
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications:
- Anticancer Activity: Research indicates that derivatives of N-(iodophenyl)nitrobenzamides may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, similar compounds are known to inhibit poly(ADP-ribose) polymerase (PARP), which is pivotal in cancer treatment strategies .
- Biological Targeting: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, enhancing the efficacy of drugs derived from this compound .
Materials Science
In materials science, this compound is utilized for:
- Polymer Synthesis: Its structural characteristics allow it to be incorporated into polymers that possess specific electronic or optical properties, making it valuable for developing advanced materials .
- Supramolecular Chemistry: The compound's ability to form hydrogen bonds and π-π stacking interactions contributes to its use in supramolecular assemblies, which are essential for creating novel materials with tailored functionalities .
Case Study 1: Anticancer Properties
A study investigated the effects of N-(iodophenyl)nitrobenzamide derivatives on breast cancer cells. The results demonstrated that these compounds could inhibit cell growth significantly by targeting PARP enzymes, suggesting their potential as therapeutic agents in cancer treatment .
Case Study 2: Supramolecular Structures
Research published in IUCr highlighted how different isomers of N-(iodophenyl)nitrobenzamides form distinct three-dimensional frameworks due to their unique hydrogen bonding patterns. This study illustrated the importance of molecular structure in determining the physical properties of materials derived from these compounds .
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the iodine atom can facilitate interactions with specific proteins or nucleic acids .
Comparison with Similar Compounds
Table 1: Comparison of Structural Features in N-(iodophenyl)nitrobenzamides
| Compound | Iodo Position | Nitro Position | Hydrogen Bonds | Halogen Interactions | Other Interactions |
|---|---|---|---|---|---|
| II | 2-iodophenyl | 3-nitro | 1 N-H···O, 1 C-H···O | Two-centre I···carbonyl | — |
| III | 2-iodophenyl | 4-nitro | 1 N-H···O, 2 C-H···O | None | — |
| IV | 3-iodophenyl | 2-nitro | 2 N-H···O, 4 C-H···O | Two-centre I···nitro | π-π stacking |
| V | 3-iodophenyl | 3-nitro | 1 N-H···O, 3 C-H···O | Two-centre I···nitro | π-π stacking |
| VI | 3-iodophenyl | 4-nitro | 1 N-H···O, 2 C-H···O | Two-centre I···nitro | Dipolar carbonyl···carbonyl , π-π stacking |
| IX | 4-iodophenyl | 4-nitro | 2 N-H···O, 4 C-H···O | Three-centre I···nitro | — |
Key Observations:
Impact of Nitro Group Position :
- Compound V (3-nitro) : Exhibits a simpler hydrogen-bonding network (1 N-H···O, 3 C-H···O) but stabilizes its framework through a combination of I···nitro and π-π interactions.
- Compound VI (4-nitro) : The para-nitro group introduces a dipolar carbonyl···carbonyl interaction , absent in V, enhancing framework stability despite fewer hydrogen bonds .
Role of Iodo Position :
- 2-iodophenyl derivatives (II, III) : Compound II forms a rare I···carbonyl interaction, while III lacks significant halogen bonding. This contrast underscores the sensitivity of halogen bonding to nitro positioning.
- 3-iodophenyl derivatives (IV–VI) : All exhibit I···nitro interactions, but IV (2-nitro) has the most extensive hydrogen-bond network (6 total), suggesting ortho-nitro substitution promotes stronger intermolecular cohesion .
Unique Features :
- Compound IX (4-iodophenyl, 4-nitro) : Forms a three-centre I···nitro interaction , a rare motif that increases structural complexity compared to two-centre interactions in V and VI .
Comparison with Non-Iodinated Analogues
While iodinated derivatives leverage halogen bonding, non-iodinated analogues rely on alternative interactions:
- N-(3-methylphenyl)-3-nitrobenzamide (): The methyl group participates in weaker C-H···O bonds but lacks the directional halogen interactions seen in V, likely resulting in less predictable crystal packing.
Implications for Material Design
For instance:
- Compound V ’s balanced combination of hydrogen and halogen bonds makes it suitable for designing porous frameworks.
- Compound VI ’s dipolar carbonyl interactions could enhance thermal stability in polymeric materials.
- Compound IX’s three-centre halogen bonding offers a novel motif for constructing intricate supramolecular assemblies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-iodophenyl)-3-nitrobenzamide, and what analytical methods confirm its purity?
- Synthesis : The compound is typically synthesized via amidation between 3-iodoaniline and 3-nitrobenzoyl chloride. A coupling agent like EDCI and a base (e.g., triethylamine) are used to facilitate the reaction in anhydrous solvents such as dichloromethane .
- Characterization : Purity is confirmed using -NMR and -NMR to verify proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and HPLC to assess chemical homogeneity (>95% purity) .
Q. What biological activities have been reported for this compound, and how are these assays designed?
- Biological Activities : Similar nitrobenzamide derivatives exhibit enzyme inhibition (e.g., kinases) due to nitro group bioreduction, generating reactive intermediates that disrupt cellular targets .
- Assay Design : Enzymatic assays (e.g., kinase inhibition) use recombinant enzymes, ATP analogs, and fluorescence-based detection. Cell-based assays measure cytotoxicity (via MTT or resazurin) and apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
- Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactant solubility but may require post-reaction purification.
- Catalysts : Use HOBt (hydroxybenzotriazole) to reduce side reactions during amidation .
- Reaction Scaling : Continuous flow reactors improve yield consistency and scalability compared to batch methods .
Q. What strategies address solubility challenges of this compound in biological assays?
- Approaches :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) to the benzamide scaffold while retaining bioactivity .
Q. How do structural modifications influence the bioactivity of this compound analogs?
- Structure-Activity Relationship (SAR) :
- Iodo Substitution : The 3-iodo group enhances halogen bonding with target proteins, improving binding affinity compared to chloro or bromo analogs .
- Nitro Position : Meta-nitro groups (as in 3-nitrobenzamide) show higher redox activity than para-substituted analogs, influencing prodrug activation in hypoxic environments .
Q. What computational methods predict the reactivity and binding modes of this compound?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on halogen-bonding with iodine .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–I⋯O contacts) in crystal structures to rationalize packing and stability .
- DFT Calculations : Calculate electrostatic potential maps to predict sites for electrophilic/nucleophilic attack during synthesis .
Data Contradictions and Resolution
- Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from solvent purity or amine nucleophilicity. Standardize starting materials (e.g., 3-iodoaniline purity >98%) and pre-dry solvents .
- Bioactivity Differences : Contrasting enzyme inhibition results may stem from assay conditions (e.g., ATP concentration). Validate findings using orthogonal assays (e.g., SPR for binding kinetics) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
